5-Chlorooxindole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJLCYHYLZZXBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057667 | |
| Record name | 5-Chlorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17630-75-0, 25369-33-9 | |
| Record name | 5-Chlorooxindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17630-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Indolinone, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017630750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chlorooxindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025369339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chlorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-Chlorooxindole | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Chlorooxindole and Its Derivatives
Classical and Contemporary Synthetic Routes to 5-Chlorooxindole
The construction of the this compound ring system can be achieved through various synthetic pathways, ranging from classical cyclization reactions to modern oxidative conversions and multi-component strategies.
Intramolecular cyclization is a fundamental strategy for constructing the oxindole (B195798) ring. One prominent method involves the palladium-catalyzed intramolecular cyclization of α-bromo-propionanilides, which provides a route to 3-substituted 2-oxindoles with high yields and broad functional group tolerance. rsc.org Another approach is the reductive cyclization of a substituted nitrophenylacetic acid. For instance, 4-halo-2-nitrophenylacetic acid can undergo reductive cyclization using reagents like zinc dust in the presence of an acid to form the corresponding halo-substituted oxindole. google.com
The Bartoli indole (B1671886) synthesis, while primarily for indoles, can be adapted for oxindole precursors. This method involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent. mdpi.com More complex cascade reactions, which combine multiple bond-forming events in a single operation, have also been developed. For example, a palladium-catalyzed cascade intramolecular cyclization followed by an intermolecular nucleophilic addition has been used to synthesize complex 3-hydroxy-2-oxindoles from allenyl benzoxazinones and isatins. acs.org Isatins (1H-indole-2,3-diones) themselves are common precursors, as they can be reduced to the corresponding oxindoles. researchgate.net
| Cyclization Method | Precursor Type | Key Reagents/Catalysts | Product Type |
| Palladium-Catalyzed Intramolecular Cyclization | α-bromo-propionanilides | Palladium catalyst | 3-Substituted 2-oxindoles rsc.org |
| Reductive Cyclization | 4-Halo-2-nitrophenylacetic acid | Zinc dust, Acid | Halo-substituted oxindoles google.com |
| Cascade Cyclization/Nucleophilic Addition | Allenyl benzoxazinones and Isatins | Pd(0) complex | 3-Hydroxy-2-oxindoles acs.org |
The direct oxidation of indole precursors represents a straightforward approach to the oxindole core. nih.gov A variety of oxidizing agents have been employed for this transformation, including hypervalent iodine reagents, which efficiently convert substituted indoles to 2-oxindoles under neutral conditions. researchgate.net Other common oxidants include meta-chloroperoxybenzoic acid (m-CPBA) and N-Bromosuccinimide (NBS). nih.gov A greener approach utilizes halide catalysis with Oxone as the terminal oxidant. nih.gov
For the specific synthesis of this compound, a key strategy involves the chlorination of the indole or oxindole ring. N-Chlorosuccinimide (NCS) is a widely used reagent for the electrophilic chlorination of aromatic systems, including the oxindole scaffold. researchgate.netcommonorganicchemistry.comcommonorganicchemistry.com The reactivity of the aromatic ring dictates the reaction conditions; activated rings can be chlorinated readily, while less reactive systems may require catalysis. commonorganicchemistry.comorganic-chemistry.org For instance, the chlorination of an oxindole can be directed to the C5 position. The synthesis of 3-chlorooxindoles has also been reported, which serve as versatile intermediates for further reactions. nih.gov
| Method | Substrate | Reagent(s) | Product | Key Features |
| Hypervalent Iodine Oxidation | Substituted Indoles | Hypervalent Iodine Reagent | 2-Oxindoles | Neutral conditions, high yields. researchgate.net |
| Halide-Catalyzed Oxidation | Indoles | Oxone, Halide source | 2-Oxindoles | Green chemistry approach. nih.gov |
| Direct Chlorination | Oxindole | N-Chlorosuccinimide (NCS) | This compound | Common method for aromatic chlorination. researchgate.netcommonorganicchemistry.com |
| Enzymatic Halogenation | Indole derivatives | Halogenase enzymes (e.g., RebH) | Halogenated Indoles | High selectivity, environmentally benign conditions. researchgate.net |
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient pathway to complex molecular architectures, including those based on the oxindole scaffold. nih.govfrontiersin.org These reactions are valued for their high atom economy and ability to rapidly generate structural diversity. frontiersin.orgresearchgate.net For instance, a three-component reaction of isatin (B1672199), and two 1,3-dicarbonyl compounds can yield spirooxindole derivatives under mild, Lewis acid-catalyzed conditions. nih.gov
Tandem reactions, also known as cascade reactions, involve a sequence of intramolecular transformations to build complexity. A photo-induced direct oxidative radical cascade cyclization of N-arylacrylamides with various C(sp³)-H sources (like alcohols or ethers) has been developed to produce 3,3-disubstituted oxindoles without the need for a photocatalyst. researchgate.net Another strategy involves the Lewis acid-catalyzed domino ring-opening of a spiro-aziridine oxindole with a heteroarene, followed by an intramolecular annulation, to construct polycyclic spiro-oxindole systems. rsc.org
Synthesis and Functionalization of this compound Derivatives
Once the this compound core is synthesized, it can be further modified at several positions to create a library of derivatives for various applications. The most common sites for functionalization are the nitrogen at the N-1 position and the methylene (B1212753) carbon at the C-3 position.
The nitrogen atom of the oxindole ring can be readily functionalized through N-alkylation or N-arylation reactions. N-arylation is often accomplished using transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. nih.gov Copper-catalyzed N-arylation of oxindoles with aryl halides (iodides or bromides) is a general method, often employing diamine ligands to facilitate the coupling. researchgate.net These reactions allow for the introduction of various aryl and heteroaryl groups at the N-1 position. nih.govresearchgate.net
N-alkylation can be achieved by treating the this compound with a base such as sodium hydride (NaH) followed by an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). mdpi.com Additionally, the N-1 position can be acylated. For example, unstable but synthetically useful 1-acyloxyindoles can be generated via acylation of the corresponding 1-hydroxyindole (B3061041) intermediates. nih.gov
| Derivatization Type | Reagents | Catalyst/Ligand | Product Feature |
| N-Arylation | Aryl Iodide/Bromide, Base (e.g., K₂CO₃, KOH) | Copper(I) Iodide / Diamine Ligand | N-Aryl-5-chlorooxindole researchgate.net |
| N-Alkylation | Alkyl Halide, Base (e.g., NaH) | None | N-Alkyl-5-chlorooxindole mdpi.com |
| N-Acylation | Acyl Chloride/Anhydride | Base (e.g., DBU) | N-Acyl-5-chlorooxindole nih.gov |
The C-3 position of the this compound scaffold is a nucleophilic carbon that is readily functionalized, making it a key site for introducing molecular diversity. chim.it The inherent reactivity of the oxindole ring often directs electrophilic substitution to this position. chim.it
A classic method for C-3 functionalization is the Knoevenagel condensation, which involves the reaction of the C-3 methylene group with an aldehyde or ketone in the presence of a weak base. wikipedia.orgsigmaaldrich.comthermofisher.com This reaction leads to the formation of a C-C double bond, yielding an α,β-unsaturated carbonyl compound. sigmaaldrich.com The Doebner modification of this reaction uses pyridine (B92270) as a solvent, often with a component that can undergo decarboxylation. wikipedia.org
Direct C-H functionalization at the C-3 position has also been achieved through cross-dehydrogenative coupling (CDC) reactions, for example, by reacting a 3-substituted oxindole with an electron-rich aromatic compound using an iron catalyst and aerobic oxygen as the oxidant. chim.it Furthermore, 3-chlorooxindoles can act as electrophilic partners in cycloaddition reactions. For example, they can undergo a [4+1] cyclization with o-quinone methides to generate spirocyclic oxindoles. nih.gov
| Functionalization Method | Reaction Partner | Catalyst/Reagent | Product Type |
| Knoevenagel Condensation | Aldehydes, Ketones | Weak base (e.g., piperidine) | 3-Alkylidene-5-chlorooxindoles wikipedia.orgsigmaaldrich.com |
| Cross-Dehydrogenative Coupling (CDC) | Electron-rich aromatics | Iron catalyst, O₂ | 3-Aryl-3-substituted-5-chlorooxindoles chim.it |
| [4+1] Cycloaddition | o-Quinone Methides | TBAF | Spirocyclic oxindoles nih.gov |
Strategic Functionalization at the C-3 Position of this compound
Condensation Reactions for Alkylidene and Benzylidene Derivatives
The Knoevenagel condensation is a cornerstone reaction for the functionalization of this compound at the C-3 position. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of the active methylene group of this compound to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated system. wikipedia.orgsigmaaldrich.com These resulting 3-ylideneoxindoles are pivotal intermediates for further synthetic elaborations.
The reaction is typically catalyzed by a weak base, such as a primary or secondary amine, to facilitate the deprotonation of the oxindole. wikipedia.orgsigmaaldrich.com The condensation of this compound with various aromatic aldehydes, for instance, provides access to a range of 3-benzylideneoxindole derivatives. researchgate.net These reactions are often efficient and proceed under mild conditions. For example, the synthesis of a series of substituted indoles can be achieved through the sequential reaction of aromatic aldehydes with ethyl azidoacetate, a process initiated by a Knoevenagel-type condensation. rsc.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
| This compound | Aromatic Aldehydes | Weak base (e.g., piperidine, pyrrolidine) | 3-Benzylideneoxindole | researchgate.net |
| Isatin | Activated Methylene Compounds | Base | Alkenylisatin | mdpi.com |
| Aromatic Aldehydes | Ethyl Azidoacetate | Sodium Ethoxide | Ethyl α-azido-β-arylacrylate | rsc.org |
Formation of Spirocyclic Oxindole Frameworks
Spirocyclic oxindoles, which feature a spiro center at the C-3 position, are a significant class of compounds due to their prevalence in natural products and their wide range of biological activities. mdpi.comnih.gov The synthesis of these complex structures often utilizes this compound or its derivatives as key starting materials.
A prominent method for constructing spirocyclic systems is the 1,3-dipolar cycloaddition reaction. wikipedia.orgijrpc.com This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. wikipedia.orgijrpc.com For instance, 3-ylideneoxindoles derived from this compound can act as dipolarophiles in reactions with in-situ generated azomethine ylides (from isatin and an amino acid), leading to the formation of highly functionalized spiro-pyrrolidinyl oxindoles. researchgate.netnih.gov These multicomponent reactions are highly efficient in building molecular complexity in a single step. researchgate.net
Another strategy involves the formal [4+1] cycloaddition reaction of 3-chlorooxindole with o-quinone methides, generated in situ from O-silylated phenols. nih.gov This method provides an efficient route to spirocyclic oxindoles under mild conditions. nih.gov Similarly, organocatalyzed asymmetric formal [2+1] cycloaddition of 3-chlorooxindoles with 5-alkenyl thiazolones has been developed to produce spirooxindole-fused spirothiazolones with high stereoselectivity. rsc.orgrsc.org
| Reactant 1 | Reactant 2 | Reaction Type | Product | Key Features | Reference |
| 5-Chloro-3-ylideneoxindole | Azomethine Ylide | 1,3-Dipolar Cycloaddition | Spiro-pyrrolidinyl oxindole | Multicomponent, high complexity | researchgate.net |
| 3-Chlorooxindole | o-Quinone Methide | [4+1] Cycloaddition | Spirocyclic oxindole | Mild conditions, high atom-economy | nih.gov |
| 3-Chlorooxindole | 5-Alkenyl Thiazolone | Asymmetric [2+1] Cycloaddition | Spirooxindole-fused spirothiazolone | Organocatalyzed, high stereoselectivity | rsc.orgrsc.org |
Alkylation, Arylation, and Annulation Reactions at C-3
Direct functionalization at the C-3 position of the oxindole core through alkylation and arylation is a fundamental strategy for introducing structural diversity. While the direct C-3 alkylation of oxindoles can be challenging, methods have been developed using various catalytic systems. nih.govnih.gov For instance, a metal-free approach utilizing B(C₆F₅)₃ as a catalyst enables the direct C-3 alkylation of oxindoles with amine-based alkylating agents. nih.govcardiff.ac.uk
The C-3 arylation of indoles and their derivatives is another critical transformation. nih.gov Palladium-catalyzed reactions have been successfully employed for the C-3 arylation of indoles with aryl ketones, proceeding through Ar–C(O) cleavage and subsequent C–H activation. rsc.org Transition-metal-free methods have also emerged, such as the reaction of indoles with aryl halides promoted by KOtBu, which proceeds via a hybrid radical/aryne mechanism. nih.gov A photochemical strategy for the direct arylation of oxindoles with (hetero)aryl halides has also been developed, operating without transition metals or photoredox catalysts. rsc.org
Annulation reactions, which involve the formation of a new ring fused to the oxindole core, further expand the structural possibilities. These can be achieved through various cascade or cycloaddition strategies, often starting from pre-functionalized C-3 derivatives.
Modifications and Substitutions on the Aromatic Ring of this compound Derivatives
While the C-3 position is the most common site for modification, the benzene (B151609) ring of the this compound scaffold can also undergo substitution reactions. The existing chloro substituent, being an electron-withdrawing but ortho-, para-directing group, influences the position of subsequent electrophilic aromatic substitutions. reb.rwlibretexts.orgmsu.edu
The reactivity of the aromatic ring is generally lower than that of unsubstituted benzene due to the deactivating nature of both the chloro group and the fused lactam ring. reb.rwnumberanalytics.com However, under appropriate conditions, further functionalization can be achieved. The nature of the substituent already present on the ring dictates the position and rate of the next incoming group. reb.rwnih.gov For example, activating groups would increase the electron density and facilitate further substitution, whereas additional deactivating groups would retard it. reb.rwnumberanalytics.com
Advancements in Catalytic and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods, in line with the principles of green chemistry. nih.gov This includes the use of environmentally benign solvents like water, microwave-assisted synthesis, and the development of novel catalytic systems. nih.gov
For the synthesis of this compound derivatives, catalytic methods are paramount. Transition-metal catalysts, including palladium, gold, and iron, have been extensively used for constructing spirooxindoles. nih.gov For instance, gold(III) has been shown to catalyze the reaction between N-substituted isatins and 4-hydroxycoumarin (B602359) to produce spirooxindoles under microwave irradiation. nih.gov The use of rare-earth metal salts, such as Sc(OTf)₃, has enabled the highly diastereoselective multicomponent synthesis of spirocyclopropyl oxindoles. acs.org
Green approaches, such as the use of lipase (B570770) enzymes as biocatalysts in aqueous media, have been successfully applied to the one-pot tandem synthesis of spirooxindoles. mdpi.com These methods offer advantages like operational simplicity, reduced waste, and milder reaction conditions. mdpi.comresearchgate.net
Mechanistic Investigations of Novel Synthetic Transformations involving this compound
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. For reactions involving this compound, both experimental and computational studies have provided valuable insights.
In the formation of spirocyclic oxindoles via 1,3-dipolar cycloadditions, Molecular Electron Density Theory (MEDT) studies have been employed to understand the reactivity and selectivity. nih.gov For the reaction between an in situ generated azomethine ylide and chalcone (B49325) derivatives, these studies revealed a highly polar, two-stage, one-step mechanism. nih.gov
The mechanism of the formal [4+1] cycloaddition between 3-chlorooxindole and o-quinone methides is proposed to proceed via nucleophilic attack of the 3-chlorooxindole on the o-quinone methide, forming a zwitterionic intermediate which then undergoes elimination of HCl to yield the final spiro product. nih.gov
For the B(C₆F₅)₃-catalyzed C-3 alkylation, a proposed catalytic cycle involves the borane-mediated heterolytic cleavage of an α-N C(sp³)–H bond in the alkylating agent to form an iminium-borohydride ion pair, which then reacts with the indole. cardiff.ac.uk Computational studies, such as Density Functional Theory (DFT), are powerful tools for elucidating such pathways, as demonstrated in studies of other cycloaddition reactions. researchgate.netnih.gov
Biological and Pharmacological Investigations of 5 Chlorooxindole Derivatives
Antineoplastic and Antiproliferative Potentials
Derivatives of 5-chlorooxindole have demonstrated notable efficacy as anticancer agents. Their biological effects are multifaceted, ranging from direct inhibition of cancer cell growth to preclinical antitumor activity in animal models.
A significant body of research has been dedicated to evaluating the in vitro effects of this compound derivatives on various cancer cell lines. These compounds have shown a broad spectrum of activity, from cytostatic (slowing growth) to cytotoxic (killing cells).
For instance, the hybridization of a this compound core with a 2-pyridyl moiety in compound 5g resulted in potent cytotoxic effects against the OVCAR-4 ovarian cancer cell line, with a growth inhibition of 101.81%, and demonstrated cytostatic effects across 17 other cell lines. researchgate.net Another derivative, compound 5l , showed potent growth inhibitory activity against the entire NCI-60 cancer cell panel, with a median GI50 (the concentration required to inhibit cell growth by 50%) of 12.23 μM. researchgate.net It was particularly effective against leukemia and colon cancer subpanels, with average GI50 values of 3.39 µM and 5.97 µM, respectively. researchgate.netresearchgate.net
The substitution at the C-5 position of the oxindole (B195798) ring with a chloro group has been shown to be beneficial for growth inhibitory activity. A this compound-based hybrid, 9f , was approximately twice as active against the MCF-7 breast cancer cell line (IC50 = 19.26 ± 0.65 μM) compared to its non-chlorinated counterpart (IC50 = 40.89 ± 3.17 μM). nih.gov Similarly, a series of 5-chloro-indole-2-carboxylate derivatives displayed significant antiproliferative activity, with GI50 values ranging from 29 nM to 78 nM across tested cancer cell lines. dntb.gov.uanih.gov
Further studies on biphenyl (B1667301) derived 5-substituted-indolin-2-ones also revealed moderate growth inhibition against a variety of cancer cell lines, including non-small cell lung cancer, CNS cancer, melanoma, renal cancer, and breast cancer. nih.gov For example, compound 5f (containing a 1-methylpiperazine (B117243) moiety) inhibited growth in nine different cancer cell lines. nih.gov
| Compound ID | Derivative Class | Cancer Cell Line(s) | Activity Type | Potency (IC50/GI50) | Reference(s) |
| 5g | 5-Cl oxindole-2-pyridyl hybrid | OVCAR-4 | Cytotoxic | 101.81% growth inhibition | researchgate.net |
| 5l | Oxindole-pyridyl hybrid | NCI-60 Panel (average) | Growth Inhibition | GI50 = 12.23 μM | researchgate.net |
| Leukemia sub-panel | Growth Inhibition | GI50 = 3.39 μM | researchgate.netresearchgate.net | ||
| Colon cancer sub-panel | Growth Inhibition | GI50 = 5.97 μM | researchgate.netresearchgate.net | ||
| 9f | This compound-indole hybrid | MCF-7 (Breast) | Growth Inhibition | IC50 = 19.26 ± 0.65 μM | nih.gov |
| 3a-e | 5-Chloro-indole-2-carboxylate | Various | Antiproliferative | GI50 = 29 nM - 78 nM | dntb.gov.uanih.gov |
| 6f | 3-Substituted oxindole | MCF-7 (Breast) | Antiproliferative | IC50 = 14.77 µM | nih.gov |
| 2h | Ciminalum–thiazolidinone hybrid | NCI-60 Panel (average) | Antimitotic | GI50 = 1.57 μM | |
| 1M, 2E, 2P | Pyrazolo[4,3-f]quinoline | Various | Antiproliferative | GI50 < 8 µM |
The promising in vitro results of this compound derivatives have led to their evaluation in preclinical animal models, a critical step in assessing their potential as therapeutic agents. In vivo studies using mouse models with Sarcoma-180 (S-180) and Ehrlich's carcinoma (EC) solid tumors have demonstrated significant tumor growth retardation by certain 2-chloroethylnitrosourea compounds. These studies noted a considerable increase in the life span of the drug-treated mice, with drug-induced killing observed through the induction of apoptosis.
Furthermore, a 4-quinolinecarbonitrile derivative, compound 10 , which showed potent Src kinase inhibition, was tested in a solid tumor xenograft model and demonstrated oral activity comparable to the parent compound, bosutinib. These preclinical evaluations underscore the potential of this class of compounds to translate in vitro potency into in vivo efficacy, a crucial requirement for any new anticancer drug candidate.
Selectivity is a key attribute for modern anticancer therapies, minimizing damage to healthy cells. Several this compound derivatives have exhibited remarkable selectivity towards specific cancer types or molecular targets.
Compound 5l , for example, showed a notable selectivity index of 3.61 for the leukemia cell sub-panel in the NCI-60 screen. researchgate.net It also demonstrated potent growth inhibition against melanoma, renal, and breast cancer cell lines. researchgate.net In another study, derivatives 5g and 5h were found to be most sensitive against ovarian cancer (OVCAR-4) cell lines, while compound 5o was most effective against MCF7 breast cancer cells. researchgate.net The melanoma cell line SK-MEL-5 was identified as being highly sensitive to several derivatives, showing a lethal effect. researchgate.netresearchgate.net
Beyond cell line selectivity, molecular selectivity has also been achieved. A series of 5-chloro-indole-2-carboxylate derivatives, specifically compounds 3b and 3e , showed an 8-fold greater selectivity for inhibiting the mutant EGFRT790M protein over its wild-type counterpart, which is a significant finding for targeting resistant cancers. dntb.gov.uanih.gov Another 3-substituted oxindole, compound 6f , exhibited remarkable cancer selectivity, with a selectivity index of 1.31 between MCF-7 breast cancer cells and normal Human Skin Fibroblast (HSF) cells. nih.gov
| Compound ID | Derivative Class | Selective Target(s) | Key Finding | Reference(s) |
| 5l | Oxindole-pyridyl hybrid | Leukemia sub-panel | Selectivity Index = 3.61 | researchgate.net |
| 5g, 5h | 5-Cl oxindole-2-pyridyl hybrid | Ovarian Cancer (OVCAR-4) | Most sensitive cell line | researchgate.net |
| 5o | Oxindole-pyridyl hybrid | Breast Cancer (MCF7) | Most responsive cell line | researchgate.net |
| 3b, 3e | 5-Chloro-indole-2-carboxylate | EGFRT790M Protein | 8-fold selectivity over wild-type EGFR | dntb.gov.uanih.gov |
| 6f | 3-Substituted oxindole | MCF-7 vs. HSF normal cells | Selectivity Index = 1.31 | nih.gov |
| 7g | Indolin-2-one-piperazine | Non-Small Cell Lung Cancer (EKVX) | Good activity (GI% = 52.63) | nih.gov |
Enzymatic Inhibition Profiles
The mechanism of action for many this compound derivatives involves the direct inhibition of key enzymes that are critical for the survival and proliferation of pathogenic organisms or cancer cells.
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for certain bacteria, such as Helicobacter pylori, which is implicated in gastritis and peptic ulcers. researchgate.netnih.gov The inhibition of urease is a recognized therapeutic strategy. dntb.gov.ua While extensive research exists on various scaffolds as urease inhibitors, including flavonoids and metal complexes, specific data on this compound derivatives is limited in the reviewed literature. However, research into related heterocyclic structures like imidazopyridine-based oxazoles has identified potent urease inhibitors, suggesting that nitrogen-containing heterocyclic systems are promising for this target. Studies on 2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl)benzenesulfonamide derivatives, which share a chloro-substituted aromatic feature, have also identified potent urease inhibitors through in-vitro and molecular modeling approaches. researchgate.net
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. This compound derivatives have emerged as potent inhibitors of several important kinase families.
Antimicrobial and Antiviral Spectrum of Activity
The search for novel antimicrobial and antiviral agents is a critical area of pharmaceutical research, driven by the rise of drug-resistant pathogens. Derivatives of this compound have emerged as a promising scaffold, exhibiting a broad range of activities against various microorganisms and viruses.
Derivatives of the oxindole nucleus have been a subject of significant interest for their antibacterial potential. nih.gov Research into new 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-ones has demonstrated that these hybrid molecules exhibit significant antimicrobial properties. nih.gov Specifically, compounds with certain substitutions have shown very good activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, several synthesized compounds showed moderate activity against bacterial strains at a concentration of 250 μg/ml. nih.gov
Furthermore, the introduction of a chloro-substituent in related heterocyclic structures has been explored. A series of 5-(((2-chloroquinoxalin-3-yl)amino)methyl)-3-(3,4-substitutedphenyl) oxazolidin-2-ones were synthesized and evaluated for their in vitro antibacterial activity against pathogenic strains including Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.gov Similarly, new (5Z)-5-[(2-piperidinequinoline-3-yl)methyl]-2-chloroquinoline derivatives have been synthesized and their antibacterial activity was assessed against Bacillus subtilis and Escherichia coli. nih.gov
While not directly this compound, the antibacterial properties of 5-aminoorotic acid derivatives have also been investigated. nih.gov Certain derivatives with a bromoacetamido substitution demonstrated antibacterial effects, although their precise mechanism of action remains to be fully elucidated. nih.gov
The following table summarizes the antibacterial activity of some oxindole and related derivatives against various pathogenic strains.
| Compound Type | Tested Strains | Activity Level | Reference |
| 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene)-1,3-dihydro-2H-indol-2-ones | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Moderate to Good | nih.gov |
| 5-(((2-chloroquinoxalin-3-yl)amino)methyl)-3-(3,4-substitutedphenyl) oxazolidin-2-ones | E. coli, P. aeruginosa, S. aureus, B. subtilis | Not specified | nih.gov |
| (5Z)-5-[(2-piperidinequinoline-3-yl)methyl]-2-chloroquinoline derivatives | B. subtilis, E. coli | Not specified | nih.gov |
The antifungal potential of oxindole derivatives has been noted in several studies. For instance, certain 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-ones that exhibited antibacterial activity also showed promising antifungal activity against Aspergillus niger and Aspergillus clavatus. nih.gov The structure-activity relationship in these compounds appears to be influenced by the nature of the substituent on the aryl sulfonyl piperazine (B1678402) moiety. nih.gov
In a related context, the synthesis of 5,8-quinazolinedione (B1202752) derivatives, which share some structural similarities with the oxindole core, has yielded compounds with potent antifungal activity. Specifically, 6-arylamino-7-chloro-5,8-quinazolinediones demonstrated more potent activity against Candida species and Aspergillus niger compared to other variations.
Regarding antiprotozoal activity, research into related heterocyclic compounds provides some insights. A series of 5-phenyliminobenzo[a]phenoxazine derivatives were synthesized and evaluated for their in vitro antiprotozoal activities against several parasites, including Plasmodium falciparum K1, Trypanosoma cruzi, Leishmania donovani, and Trypanosoma brucei rhodesiense. One of the derivatives, N,N-Diethyl-5-((4-methoxyphenyl)imino)-5H-benzo[a]phenoxazin-9-amine, showed a high selective index against Plasmodium falciparum K1. The broader search for new antiprotozoal agents continues to be a significant area of research due to the impact of parasitic diseases worldwide.
The table below presents findings on the antifungal efficacy of some relevant compounds.
| Compound Type | Tested Strains | Activity Level | Reference |
| 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene)-1,3-dihydro-2H-indol-2-ones | A. niger, A. clavatus | Good | nih.gov |
| 6-Arylamino-7-chloro-5,8-quinazolinediones | Candida species, A. niger | Potent |
The indole (B1671886) nucleus, a core component of the oxindole structure, has been a key scaffold in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). A number of N-arylsulfonyl-3-acetylindoles have shown significant anti-HIV-1 activity in vitro. Specifically, N-phenylsulfonyl-3-acetyl-6-methylindole and N-(p-ethyl)phenylsulfonyl-3-acetyl-6-methylindole were identified as having potent anti-HIV-1 activity. Further derivatization of these compounds has led to the discovery of molecules with promising activity against HIV-1 replication.
In a similar vein, a series of new pyrimido[5,4-b]indole derivatives, which are structurally related to some non-nucleoside HIV-1 reverse transcriptase inhibitors, were synthesized and evaluated. Preliminary structure-activity relationship studies suggested that activity is influenced by substitutions at various positions on the indole ring system.
The antiviral potential of compounds containing a 5-chloro substitution on a benzotriazole (B28993) ring, which is analogous to the this compound structure, has also been investigated. A series of new 5-chlorobenzotriazole (B1630289) derivatives were tested for their antiviral activity against a range of RNA and DNA viruses. One compound, N-[4-(5-Chloro-2H-benzo[d] nih.govnih.govtriazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide, was found to be a potent agent against bovine viral diarrhea virus (BVDV), with activity comparable to a reference drug.
The following table highlights some of the anti-HIV activities of indole derivatives.
| Compound Derivative | Target | Activity | Reference |
| N-(p-ethyl)phenylsulfonyl-3-[2-morpholinoethanone]-6-methylindole | HIV-1 replication | Promising | |
| N-(p-ethyl)phenylsulfonyl-3-[2-(5-phenyl-1,3,4-oxadiazole-2-yl-thio)ethanone]-6-methylindole | HIV-1 replication | Promising | |
| N-[4-(5-Chloro-2H-benzo[d] nih.govnih.govtriazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide | Bovine Viral Diarrhea Virus (BVDV) | Potent |
Evaluation of Other Pharmacological Activities
Beyond their antimicrobial and antiviral effects, this compound derivatives and their structural analogs have been investigated for a variety of other pharmacological activities, including anti-inflammatory, analgesic, antihypertensive, and cardiotonic effects.
Research on structurally related compounds provides strong evidence for the potential anti-inflammatory and analgesic effects of this compound derivatives. Studies on 5-fluoro-2-oxindole, a compound with a similar substitution at the 5-position, have demonstrated significant antinociceptive (analgesic) and anti-inflammatory properties.
In models of inflammatory pain, treatment with 5-fluoro-2-oxindole has been shown to inhibit allodynia and hyperalgesia. This compound was found to inhibit the plasticity, oxidative, and inflammatory responses that are triggered by peripheral inflammation. These findings suggest that 5-substituted oxindole derivatives could be valuable in the management of chronic inflammatory pain.
The potential for this compound derivatives to act as antihypertensive agents is suggested by studies on related heterocyclic compounds. For instance, a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines were synthesized and screened for antihypertensive activity. One compound from this series, 5-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]-1H-1,2,4-triazol-3-amine, demonstrated antihypertensive effects.
Furthermore, the synthesis of N-{4-(6-Chloro-5-nitro-1-[2'--(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H- benzoimidazol-2yl-}-phenyl)-3-(substituted-phenyl)-acryl amide derivatives has yielded compounds with notable antihypertensive activity when compared to standard drugs like losartan. The presence of a chloro-substituent appears to be a feature in some of these active compounds.
While there is emerging research on the cardiovascular effects of various heterocyclic compounds, direct evidence for the cardiotonic activity of this compound derivatives is not yet well-established in the reviewed literature. However, research into other classes of compounds, such as pyridyl-2(1H)-quinolone derivatives, has identified new potential positive inotropic agents. nih.gov
The table below summarizes the antihypertensive activity of some related compounds.
| Compound Series | Activity | Reference |
| 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines | Antihypertensive | |
| N-{4-(6-Chloro-5-nitro-1-[2'--(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H- benzoimidazol-2yl-}-phenyl)-3-(substituted-phenyl)-acryl amide derivatives | Antihypertensive |
Anticonvulsant Properties and Central Nervous System Activities
The central nervous system (CNS) represents a primary target for a diverse array of therapeutic agents, with research continually seeking novel scaffolds that can modulate neurological pathways. Within this area of investigation, derivatives of the this compound nucleus and structurally related compounds have been explored for their potential as anticonvulsant and CNS-active agents. The inherent structural features of the oxindole core, combined with the electronic influence of the chlorine substituent at the 5-position, provide a foundation for the design of molecules with the potential to interact with various neurological targets.
Research into the anticonvulsant properties of compounds structurally related to this compound has revealed promising activity in preclinical models of epilepsy. For instance, studies on 1,3-dihydro-2H-indol-2-one derivatives have indicated their potential as anticonvulsants, among a wide spectrum of other biological activities. nih.gov This has spurred further investigation into specific substituted analogs to delineate the structural requirements for potent anticonvulsant effects.
One notable example from a study on halo-substituted 2H- nih.govnih.govnih.govtriazino[5,6-b]indole-3(5H)-ones highlighted a related indol-2-one (B1256649) derivative, 3-(4-Chlorophenylimino)-5-methyl-1,3-dihydro-indol-2-one, which demonstrated significant protection in a metrazol-induced convulsion model. nih.gov This finding underscores the potential of the substituted indol-2-one (oxindole) scaffold in the development of new anticonvulsant agents.
Furthermore, a series of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives were synthesized and evaluated for their anticonvulsant activity. nih.gov Several of these compounds, which share a chloro-substituted heterocyclic core, were found to be more active than the established anticonvulsant drug phenytoin (B1677684) in the pentylenetetrazole-induced seizure test. nih.gov This suggests that the incorporation of a 5-chloro substituent in a heterocyclic ring system can be a favorable modification for enhancing anticonvulsant properties.
The general CNS activity of these derivatives has also been a subject of study. The gross behavioral effects of novel indole derivatives have been assessed, with many compounds exhibiting CNS depressant effects in animal models. For example, some newly synthesized 1-N-substituted amino methyl-3-(3-phenyl quinazolin-4-one-methylene-2-yl) indolin-2-ones, which are derivatives of indolin-2-one (oxindole), were found to decrease locomotor activity and potentiate pentobarbitone-induced sleep, indicating a CNS depressant profile.
The exploration of Schiff bases and hydrazones derived from various heterocyclic nuclei, including those related to oxindole, has been a common strategy in the search for new anticonvulsant agents. nih.gov These functional groups are known to be important pharmacophores that can influence the biological activity of the parent molecule.
The following tables summarize the anticonvulsant activity data for some of the aforementioned 5-chloro-substituted and related derivatives.
Table 1: Anticonvulsant Activity of 5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazone Derivatives
| Compound | Substituent on Benzal Ring | Activity vs. Phenytoin in Pentylenetetrazole Test |
| 4d | o-methoxy | More active |
| 4g | o-methyl | More active |
| 4h | p-methyl | More active |
| 4m | p-nitro | More active |
| 4n | p-dimethylamino | More active |
Data sourced from a study on 5-chloro-2(3H)-benzoxazolinone derivatives. nih.gov
Table 2: Anticonvulsant Activity of a Related Indol-2-one Derivative
| Compound | Structure | Protection in Metrazol-Induced Convulsion Model |
| 3-(4-Chlorophenylimino)-5-methyl-1,3-dihydro-indol-2-one | Not provided in abstract | 87% protection at 100 mg/kg |
Data sourced from a study on halo-substituted 2H- nih.govnih.govnih.govtriazino[5,6-b]indole-3(5H)-ones. nih.gov
Mechanistic and Computational Studies
Elucidation of Molecular Mechanisms of Action in Biological Systems
The therapeutic potential of 5-chlorooxindole and its derivatives is rooted in their ability to modulate complex cellular processes. Research into their mechanisms of action has revealed a multi-faceted approach, primarily involving the induction of programmed cell death (apoptosis) in cancer cells, the disruption of tumor blood supply (angiogenesis), and the direct interaction with key cellular signaling molecules.
Apoptosis is a regulated process of programmed cell death essential for normal tissue development and homeostasis. plos.org Cancer cells often develop mechanisms to evade apoptosis, and a key strategy for many anticancer agents is to reactivate these cell death pathways. plos.org Apoptosis can be initiated through two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. bio-rad-antibodies.comnih.gov Both pathways converge on the activation of a family of proteases called caspases, which execute the final stages of cell death. youtube.com
Derivatives of the oxindole (B195798) scaffold have been shown to induce apoptosis through both intrinsic and extrinsic mechanisms. The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bad). nih.govyoutube.com The ratio of these proteins determines the cell's fate. taylorandfrancis.com An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane, releasing cytochrome c. youtube.comyoutube.com This, in turn, activates a cascade of caspases, leading to cell death. youtube.com Studies on related compounds show that the induction of apoptosis is often associated with the dysregulation of Bcl-2 family proteins and the subsequent activation of effector caspases. nih.gov
The extrinsic pathway is initiated by the binding of death ligands (like FasL or TNF-α) to their corresponding receptors on the cell surface. bio-rad-antibodies.comnih.gov This interaction leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which then activates the same executioner caspases as the intrinsic pathway. nih.govyoutube.com Furthermore, some caspases, like caspase-5, are involved in inflammatory responses that can also lead to a form of programmed cell death called pyroptosis. nih.govnih.gov
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. mdpi.com A primary mediator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF), which exerts its effects by binding to its receptor, VEGFR-2, on endothelial cells. nih.gov This binding triggers a signaling cascade that promotes endothelial cell proliferation, migration, and differentiation into new blood vessels. nih.gov Therefore, inhibiting the VEGF/VEGFR-2 axis is a key anti-cancer strategy. nih.govnih.gov
Oxindole derivatives have been identified as potent inhibitors of angiogenesis. nih.gov They can block the activation of VEGFR-2, thereby preventing downstream signaling events. nih.gov Another crucial regulator of angiogenesis is the Hypoxia-Inducible Factor 1-alpha (HIF-1α). wikipedia.orgwikipedia.org Under low-oxygen (hypoxic) conditions typical of the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of many pro-angiogenic genes, including VEGF. mdpi.comwikipedia.org Some anticancer agents function by decreasing the levels of HIF-1α, which in turn reduces the secretion of VEGF and suppresses angiogenesis. mdpi.com Studies on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, a halogenated indole (B1671886) derivative, demonstrated significant anti-angiogenic activity, which is thought to be mediated by its influence on VEGF signaling. waocp.orgnih.gov
The biological effects of this compound derivatives are often the result of their direct interaction with specific proteins, particularly protein kinases. Kinases are enzymes that play a central role in signal transduction and are frequently overactive in cancer, leading to uncontrolled cell growth and survival. chemicalkinomics.com Consequently, kinase inhibitors are a major class of targeted cancer therapies. chemicalkinomics.com
The oxindole core is a well-established scaffold for the design of multi-kinase inhibitors. nih.gov Derivatives have been developed to target a range of kinases critical for tumor progression, including VEGFR, Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). nih.gov For example, a 3-alkenyl oxindole derivative, compound 15c, showed potent inhibitory activity against several kinases, including VEGFR2, FGFR1, and RET kinase. nih.gov The interaction of these inhibitors with the ATP-binding pocket of the kinases blocks their activity and shuts down the associated signaling pathways, such as the ERK signal pathway, which is crucial for cell migration and angiogenesis. nih.gov
Table 1: Kinase Inhibition Profile of Selected Oxindole Derivatives
| Compound | Target Kinase | Inhibition / IC50 | Reference |
|---|---|---|---|
| Compound 15c (3-alkenyl oxindole) | VEGFR2 | 73% inhibition / IC50: 0.117 µM | nih.gov |
| Compound 15c (3-alkenyl oxindole) | FGFR1 | 74% inhibition / IC50: 1.287 µM | nih.gov |
| Compound 15c (3-alkenyl oxindole) | RET | 74% inhibition / IC50: 1.185 µM | nih.gov |
| Nintedanib (Indole derivative) | VEGFR1 | IC50: 34 nM | nih.gov |
| Nintedanib (Indole derivative) | VEGFR2 | IC50: 21 nM | nih.gov |
| Nintedanib (Indole derivative) | VEGFR3 | IC50: 13 nM | nih.gov |
Structure-Activity Relationship (SAR) Analyses of this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into effective drug candidates. By systematically modifying the chemical structure of this compound, researchers can identify which parts of the molecule are essential for its biological activity and can fine-tune its properties to enhance efficacy and selectivity.
The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties and biological activity. researchgate.net Halogenation, particularly with chlorine, can enhance membrane permeability and either maintain or increase the bioactivity of the parent scaffold. researchgate.net
In the context of oxindoles and related heterocyclic structures, the position and nature of the halogen substituent are critical. For instance, in a series of quinoxaline-based ligands, a single chlorine atom was a key feature of a fragment hit that displayed an 83-fold difference in binding affinity between two different serotonin (B10506) receptor subtypes (5-HT3A and 5-HT3AB). nih.gov This highlights how a halogen can significantly influence selectivity. In another study on quinoline-5,8-diones, a para-fluoro derivative was among the best dual inhibitors of Sphingosine Kinase 1 and 2. mdpi.com Research on a 5-bromo-indole carboxamide derivative showed potent anti-angiogenic and anti-proliferative effects, underscoring the potential of halogenation at the 5-position of the indole ring system. waocp.orgnih.gov
The oxindole core features two key positions for chemical modification: the nitrogen at position 1 (N-1) and the carbon at position 3 (C-3). SAR studies have extensively explored how substituents at these sites affect biological activity.
Substitutions at the N-1 position can significantly alter a compound's potency and selectivity. In a study on phenyldihydropyrazolones, various substituents were introduced at the equivalent nitrogen position. frontiersin.org It was found that introducing polar groups generally led to compounds with moderate activity, while linkers followed by an aromatic moiety resulted in the most potent molecules. frontiersin.org
The C-3 position of the oxindole ring is also a critical handle for modification. Often, a large substituent is introduced at C-3, which can engage in key interactions within the target protein's binding site. For example, in the design of multi-kinase inhibitors, various 3-alkenyl groups were attached to the oxindole core, leading to potent compounds against kinases like VEGFR and FGFR. nih.gov Similarly, for other heterocyclic cores, substitutions at analogous positions have been shown to be crucial. In a series of 1,2,5-oxadiazoles, the nature of the substituent at position 3 had a significant, though not absolute, impact on antiplasmodial activity and selectivity. mdpi.com SAR studies on tetralin derivatives also showed that substitution at the C-3 position could abolish activity, while substitution at the C-1 position maintained it, demonstrating the positional sensitivity of such modifications. nih.gov
Molecular Docking and Computational Chemistry Investigations
The exploration of this compound and its derivatives has been significantly enhanced by computational chemistry, offering deep insights into their potential as biologically active agents and guiding the synthesis of novel compounds. These in silico approaches allow for the prediction of molecular interactions, properties, and reaction outcomes, thereby accelerating the drug discovery and development process.
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For derivatives of the oxindole scaffold, including those with a chloro-substituent, molecular docking studies have been instrumental in elucidating their binding modes and affinities with various biological targets.
While specific docking studies on this compound are not extensively detailed in the provided literature, the principles can be inferred from studies on related indole and quinoline (B57606) derivatives. For instance, molecular docking studies on indole-based compounds have been used to predict their binding affinity to receptors such as the µ opioid receptor and the serotonin 5-HT1A and 5-HT2A receptors. chemicalbook.comnih.gov These studies typically involve the generation of 3D structures of the ligands and their energy minimization to obtain the most stable conformer. nih.gov The ligands are then docked into the active site of the target protein to predict binding modes, affinities, and the orientation of the ligand within the active site. nih.gov The binding affinity is often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. nih.govnih.gov
Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the stability of the ligand-receptor complex. nih.gov For example, in studies of similar heterocyclic compounds, interactions with specific amino acid residues within the receptor's binding pocket are identified as critical for affinity and selectivity. nih.gov The insights gained from such predictive models are invaluable for the rational design of new this compound derivatives with enhanced affinity and specificity for a desired biological target.
Table 1: Representative Binding Affinity Data from Docking Studies of Related Heterocyclic Compounds
| Compound Type | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 | ILE-8, LYS-7, TRP-12, GLU-9 |
| 5-O-Benzoylpinostrobin derivatives | COX-2 | -9.7 to -10.16 | Not Specified |
| Indole-based diaza-sulphonamides | JAK-3 | -8.8 to -9.7 | Not Specified |
This table presents data from related compounds to illustrate the application of molecular docking, as specific data for this compound was not available in the provided search results.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting the structural and spectroscopic properties of molecules like this compound. These calculations provide a deeper understanding of the electronic structure, which in turn governs the molecule's reactivity and spectroscopic behavior.
Studies on closely related molecules, such as 5-chloro-7-azaindole-3-carbaldehyde, have utilized DFT methods like B3LYP, PBE0-D3, and ωB97X-D to investigate molecular structures and vibrational spectra. mdpi.comresearchgate.net Such calculations can predict geometric parameters (bond lengths and angles), vibrational frequencies (IR and Raman), and electronic properties (HOMO-LUMO energy gaps). nih.govnih.gov The calculated vibrational spectra are often compared with experimental data to confirm the molecular structure and assign vibrational modes. nih.govjocpr.com For instance, a comparison of theoretical and experimental vibrational frequencies can help in the detailed interpretation of the FT-IR and FT-Raman spectra of the compound. jocpr.com
Furthermore, these computational methods can be used to study the stability of different conformations and tautomers. For example, DFT calculations have been employed to determine the relative stability of different tautomeric forms of heterocyclic compounds, which is crucial for understanding their chemical behavior. researchgate.net The molecular electrostatic potential (MEP) can also be calculated to identify the regions of a molecule that are most susceptible to electrophilic and nucleophilic attack. nih.gov
Table 2: Representative DFT Calculation Methods for Spectroscopic Property Prediction of Chloro-Substituted Heterocycles
| Compound | DFT Method | Basis Set | Predicted Properties |
| 5-chloro-7-azaindole-3-carbaldehyde | B3LYP-D3, PBE0-D3, ωB97X-D | Not Specified | Molecular structure, vibrational spectra |
| 2-chloroquinoline-3-carboxaldehyde | B3LYP | 6-311++G(d,p) | Molecular structure, vibrational assignments, NLO properties |
| 2-chloro-5-nitrotoluene | B3LYP, HF | 6-311++G(d,p) | Molecular geometry, vibrational frequencies |
| 5-chlorouracil | DFT | 6-311++G** | Vibrational modes, HOMO-LUMO analysis |
This table showcases methodologies applied to similar compounds, as detailed quantum chemical calculation results specifically for this compound were not available in the provided search results.
Computational chemistry provides powerful tools to investigate the mechanisms and stereochemical outcomes of chemical reactions. For reactions involving the oxindole scaffold, DFT calculations have been successfully employed to understand and predict diastereoselectivity.
A notable example is the study of the cascade [5 + 1] double Michael reaction for the synthesis of spiro(thio)oxindoles, where DFT calculations were used to elucidate the factors governing the high diastereoselectivity of the reaction. nih.gov Such studies often involve locating the transition state structures for different possible reaction pathways and comparing their relative energies. The pathway with the lower energy transition state is predicted to be the favored one, thus explaining the observed stereoselectivity. nih.gov The influence of solvents on the reaction can also be modeled using methods like the conductor-like polarizable continuum model (CPCM). nih.gov
In the context of cycloaddition reactions involving oxindole derivatives, computational studies can help in understanding the regioselectivity and stereoselectivity by analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants. nih.govmdpi.com These insights are crucial for designing synthetic routes that lead to the desired stereoisomer with high purity. While specific computational studies on the diastereoselectivity of reactions involving this compound are not detailed in the provided results, the methodologies applied to related oxindole systems are directly applicable.
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. In silico methods for ADMET prediction have become increasingly popular as they offer a rapid and cost-effective way to screen large numbers of compounds and identify candidates with favorable pharmacokinetic profiles. researchgate.netmdpi.com
Various computational tools and web servers, such as SwissADME and pkCSM, are available to predict a wide range of ADMET properties. mdpi.comnih.govresearchgate.net These predictions are typically based on the chemical structure of the molecule and employ quantitative structure-activity relationship (QSAR) models. nih.gov Key parameters that are often evaluated include:
Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability. nih.govscielo.br
Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding. scielo.brresearchgate.net
Metabolism: Inhibition or substrate activity for cytochrome P450 (CYP) enzymes. researchgate.net
Excretion: Prediction of clearance rates. researchgate.net
Toxicity: Ames test for mutagenicity, hepatotoxicity, and others. scielo.brresearchgate.net
For this compound, while specific in silico ADMET data is not provided in the search results, a study on other oxindole derivatives predicted good gastrointestinal absorption and blood-brain barrier penetration for some compounds. researchgate.net It was also predicted that some oxindole derivatives might inhibit major CYP450 isoforms. researchgate.net Such predictions are valuable for prioritizing compounds for further experimental testing and for identifying potential liabilities early in the drug development pipeline.
Table 3: Commonly Predicted In Silico ADMET Parameters
| Parameter | Description | Importance |
| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. | Crucial for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Predicts the ability to cross into the central nervous system. | Important for CNS-targeting drugs. |
| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. | A key safety consideration. |
| Ames Test | Predicts mutagenic potential. | An early indicator of carcinogenicity risk. |
| Hepatotoxicity | Predicts the potential for liver damage. | A major reason for drug withdrawal. |
Analytical and Spectroscopic Methodologies for Structural Elucidation of Synthesized Compounds
The unambiguous structural characterization of this compound and its synthesized derivatives relies on a combination of analytical and spectroscopic techniques. These methods are essential for confirming the identity, purity, and stereochemistry of the compounds. mdpi.comchemicalbook.com
A highly specific normal-phase liquid chromatography (LC) method has been developed for the quantitation of this compound and its positional isomers. chemicalbook.comnih.gov This is particularly important as this compound is a key starting material for the synthesis of pharmaceuticals like Tenidap (B1681256). chemicalbook.comnih.gov
Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. chemicalbook.com High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of a molecule.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule. mdpi.comnih.gov The IR spectrum of this compound would show characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam ring.
Table 4: Key Analytical and Spectroscopic Data for this compound
| Technique | Key Findings/Data |
| Liquid Chromatography | A validated normal-phase LC method is available for purity assessment and quantitation of isomers. chemicalbook.comnih.gov |
| 1H NMR | Provides signals for aromatic and methylene (B1212753) protons, confirming the basic structure. chemicalbook.com |
| 13C NMR | Shows signals for all unique carbon atoms in the molecule. chemicalbook.com |
| Mass Spectrometry | Confirms the molecular weight (167.59 g/mol ). nih.gov |
| FT-IR Spectroscopy | Shows characteristic N-H and C=O stretching frequencies. nih.gov |
| Raman Spectroscopy | Provides complementary vibrational data to IR spectroscopy. nih.gov |
Applications in Drug Discovery and Future Research Directions
5-Chlorooxindole as a Strategic Building Block in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis
This compound serves as a crucial starting material and key intermediate in the synthesis of several Active Pharmaceutical Ingredients (APIs). Its inherent reactivity and structural features allow for its incorporation into more complex molecular architectures. A notable example is its use as a precursor for the synthesis of Tenidap (B1681256) sodium, a pharmaceutical drug candidate. sigmaaldrich.comnih.gov The purity of the final drug substance is highly dependent on the quality of the this compound starting material, necessitating robust analytical methods to ensure it is free from positional isomers and other impurities that could be carried through the synthetic process. nih.gov
The oxindole (B195798) core of this compound is also fundamental in the synthesis of other significant therapeutic agents. For instance, the related 6-chlorooxindole (B1630528) is a building block for Ziprasidone, a medication used in the treatment of schizophrenia. allmpus.comgoogle.com The synthesis of Ziprasidone involves reacting 6-chloro-oxindole with chloroacetyl chloride, followed by a reduction and subsequent reaction with 3-(1-piperazinyl)-1,2-benzisothiazole. google.com This highlights the versatility of the chlorooxindole scaffold in constructing complex heterocyclic systems for targeted therapeutic action.
Table 1: Examples of APIs Synthesized Using Chlorooxindole Scaffolds
| Starting Material | API | Therapeutic Area |
|---|---|---|
| This compound | Tenidap sodium sigmaaldrich.comnih.gov | Anti-inflammatory nih.gov |
Design and Development of Next-Generation Therapeutic Agents Based on the this compound Scaffold
The 5-chloro-indole/oxindole scaffold is a cornerstone in the design of novel therapeutic agents targeting a variety of diseases, particularly cancer and central nervous system (CNS) disorders. Its structure serves as a template for developing potent and selective inhibitors of key biological targets.
In oncology, researchers have focused on developing derivatives of the 5-chloro-indole structure as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are over-activated in many cancers. mdpi.com For example, novel series of 5-chloro-indole-2-carboxylates and pyrrolo[3,4-b]indol-3-ones have been synthesized and evaluated for their antiproliferative activity. mdpi.com The indole (B1671886) skeleton is a well-established pharmacophore in anticancer agents, and the addition of the 5-chloro substituent can enhance activity. mdpi.com
In the realm of neuroscience, oxindole derivatives are being investigated as ligands for serotonin (B10506) (5-HT) receptors. The 5-HT7 receptor, implicated in CNS disorders like depression and schizophrenia, is a key target. nih.gov Scientists have synthesized phenylpiperazinyl-butyloxindole derivatives designed for use as potential radioligands in Positron Emission Tomography (PET) to study the 5-HT7 receptor in the brain. nih.gov These efforts aim to create tools for a better understanding of the receptor's role in pathophysiology. nih.gov The 5-HT6 receptor is another target, with 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives being developed as potent and selective agonists and antagonists. researchgate.net
Table 2: Therapeutic Agents and Candidates Based on the this compound/Indole Scaffold
| Compound Class | Target | Therapeutic Potential |
|---|---|---|
| 5-chloro-indole-2-carboxylates mdpi.com | EGFR/BRAF Pathways mdpi.com | Anticancer mdpi.com |
| Phenylpiperazinyl-butyloxindole derivatives nih.gov | 5-HT7 Receptor nih.gov | CNS Disorders, PET Imaging nih.gov |
| 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles researchgate.net | 5-HT6 Receptor researchgate.net | CNS Disorders researchgate.net |
Innovative Methodologies for the Characterization and Analysis of this compound Derivatives
The development and quality control of pharmaceuticals derived from this compound rely on sophisticated analytical and characterization methodologies. These techniques are essential for confirming the structure, purity, and isomeric integrity of both the starting materials and the final products.
A highly specific, normal-phase high-performance liquid chromatography (HPLC) system has been developed for the quantification of this compound and its potential positional isomers. nih.gov This method is crucial for ensuring the potency and purity of drug substances like Tenidap, which uses this compound as a starting material. nih.gov
A comprehensive suite of spectroscopic techniques is employed for the structural elucidation of this compound and its derivatives. These methods provide detailed information about the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are used to determine the precise arrangement of atoms within the molecule. mdpi.comchemicalbook.comchemicalbook.com
Infrared (IR) Spectroscopy : Techniques like KBr wafer and Attenuated Total Reflectance (ATR) FT-IR spectroscopy are used to identify characteristic functional groups. mdpi.comnih.gov
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern of the compound. chemicalbook.com
Raman Spectroscopy : FT-Raman spectroscopy offers complementary vibrational information to IR spectroscopy. nih.gov
In silico methods, such as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools, are also increasingly used. mdpi.commdpi.com These computational studies help in the early stages of drug design to evaluate the pharmacokinetic properties and drug-likeness of novel this compound derivatives, guiding the selection of candidates with favorable profiles for further development. mdpi.commdpi.com
Table 3: Analytical and Characterization Techniques for this compound Derivatives
| Methodology | Application |
|---|---|
| High-Performance Liquid Chromatography (HPLC) nih.gov | Purity assessment, quantification of isomers nih.gov |
| 1H & 13C NMR Spectroscopy mdpi.comchemicalbook.com | Structural elucidation, proton and carbon environment analysis mdpi.comchemicalbook.com |
| Infrared (IR) Spectroscopy mdpi.comnih.gov | Functional group identification mdpi.comnih.gov |
| Mass Spectrometry (MS) chemicalbook.com | Molecular weight determination |
| Raman Spectroscopy nih.gov | Vibrational mode analysis nih.gov |
Unexplored Therapeutic Potentials and Emerging Niche Applications for this compound Derivatives
While the utility of the this compound scaffold in cancer and CNS disorders is actively being explored, its therapeutic potential is not limited to these areas. Emerging research indicates a broader scope of biological activities, opening avenues for new niche applications.
One such area is in the development of treatments for metabolic diseases. For instance, derivatives of the related 5-fluoro-2-oxindole have been synthesized and evaluated as potential α-glucosidase inhibitors. frontiersin.org This suggests that the halogenated oxindole core could be a valuable pharmacophore for designing new anti-diabetic agents. The inhibition of α-glucosidase is a therapeutic strategy to control postprandial hyperglycemia. frontiersin.org
Furthermore, the 5-chloro-indole framework continues to be a source of inspiration for compounds targeting various biological pathways. Research into 3-pyrrolidine-indole derivatives has identified selective modulators of 5-HT2 receptors, which have potential applications in treating a range of mental disorders. nih.gov The unique properties conferred by the chlorine atom make this compound an attractive starting point for library synthesis in the search for novel bioactive molecules. nih.gov The exploration of this scaffold could lead to the discovery of new treatments for inflammatory diseases, pain, and various psychiatric conditions. nih.govnih.gov The continued investigation into the structure-activity relationships of this compound derivatives promises to uncover further therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Chlorooxindole, and how can purity be validated?
- Methodology :
- Prioritize nucleophilic substitution or palladium-catalyzed cross-coupling reactions for synthesis .
- Validate purity using HPLC (≥95% purity threshold) and characterize via H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .
- Include detailed procedural steps (e.g., solvent ratios, temperature gradients) to ensure reproducibility .
Q. How can researchers establish baseline biological activity profiles for this compound?
- Methodology :
- Conduct in vitro assays (e.g., kinase inhibition, cytotoxicity) using standardized cell lines (e.g., HEK293, HeLa) with IC calculations .
- Compare results against known oxindole derivatives to identify structural-activity trends .
- Document negative controls and triplicate experiments to minimize variability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Perform meta-analysis of existing data to identify confounding variables (e.g., assay conditions, solvent systems) .
- Validate discrepancies via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Apply multivariate statistical tools (e.g., PCA) to isolate factors influencing activity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?
- Methodology :
- Use computational docking (e.g., AutoDock Vina) to predict binding modes against target proteins .
- Synthesize analogs with systematic substitutions (e.g., halogens, alkyl groups) and test in parallel assays .
- Apply Free-Wilson or QSAR models to quantify substituent contributions to activity .
Q. What experimental designs minimize off-target effects in this compound-based drug discovery?
- Methodology :
- Employ proteome-wide profiling (e.g., kinome-wide screening) to assess selectivity .
- Use CRISPR-Cas9 gene editing to generate isogenic cell lines for target validation .
- Integrate metabolomics data to evaluate unintended pathway modulation .
Data Management & Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodology :
- Report exact reaction conditions (e.g., catalyst loading, inert atmosphere details) in supplemental materials .
- Share raw spectral data (NMR, HRMS) in public repositories (e.g., Zenodo) with DOI links .
Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound studies?
- Methodology :
- Use nonlinear regression (e.g., GraphPad Prism) for IC/EC calculations with 95% confidence intervals .
- Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons .
Ethical & Methodological Pitfalls
Q. How can researchers avoid bias in interpreting this compound’s therapeutic potential?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
